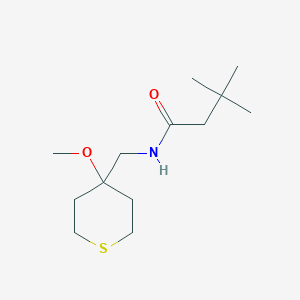

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3,3-dimethylbutanamide

Description

Properties

IUPAC Name |

N-[(4-methoxythian-4-yl)methyl]-3,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO2S/c1-12(2,3)9-11(15)14-10-13(16-4)5-7-17-8-6-13/h5-10H2,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXGFBQHZCDACP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NCC1(CCSCC1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3,3-dimethylbutanamide typically involves the following steps:

Formation of the Tetrahydrothiopyran Ring: This can be achieved by hydrogenation of 3,4-dihydro-2H-thiopyran using a catalyst such as Raney nickel.

Methoxylation: The tetrahydrothiopyran ring is then methoxylated using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:

Reduction: The carbonyl group in the butanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Potential : The compound is being investigated for its potential as an anticonvulsant agent. Its structural similarity to known antiepileptic drugs suggests that it may interact with the same molecular targets involved in seizure control. Preliminary studies indicate that modifications to the tetrahydrothiopyran structure can enhance its efficacy against seizure activity.

Antimicrobial and Anticancer Activities : Research has shown that derivatives of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3,3-dimethylbutanamide exhibit antimicrobial properties against various pathogens. For example, studies have highlighted its effectiveness against strains such as Haemophilus influenzae and Moraxella catarrhalis. Additionally, related compounds have demonstrated promising in vitro antitumor activity against several cancer cell lines, indicating potential for further development in cancer therapeutics.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions—including oxidation, reduction, and nucleophilic substitution—makes it a versatile building block for creating more complex molecules. This includes the synthesis of other sulfur and nitrogen-containing heterocycles which are significant in pharmaceutical development.

Biological Studies

The compound is also being explored for its biological interactions. Research has focused on its mechanism of action, particularly how it interacts with specific molecular targets. Understanding these interactions can lead to insights into its pharmacological effects and potential therapeutic applications.

Case Studies

- Antitumor Activity : A study evaluated the antitumor effects of similar tetrahydrothiopyran derivatives. Results indicated that these compounds showed significant cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar efficacy.

- Antimicrobial Properties : Investigations into related compounds revealed enhanced antimicrobial activity against respiratory pathogens. These findings support the hypothesis that this compound could be effective in treating infections caused by resistant bacterial strains.

Comparative Analysis with Related Compounds

To better understand the unique features of this compound, a comparative analysis with structurally similar compounds can be helpful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Thiophene-2-carboxylic acid | Structure | Lacks the tetrahydrothiopyran moiety |

| 2-Aminothiophene-3-carboxylic acid | Structure | Distinct biological activity; different functional groups |

| N-(4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran) | Structure | Similar structure but lacks the 3,3-dimethylbutanamide group |

Mechanism of Action

The mechanism of action of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

- N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxybenzamide

- N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1-naphthamide

- N-[(4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl]-3-thiophenecarboxamide

Uniqueness

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3,3-dimethylbutanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and butanamide moiety contribute to its potential as a versatile intermediate in organic synthesis and its promising pharmacological profile.

Biological Activity

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3,3-dimethylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a tetrahydrothiopyran ring, which is known for its unique interactions in biological systems.

Research indicates that compounds similar to this compound may exhibit a range of biological activities through several mechanisms:

- Receptor Modulation : The compound may act as an allosteric modulator for various receptors, similar to other thiopyran derivatives. This interaction can lead to significant changes in receptor activity and downstream signaling pathways.

- Oxidative Stress Induction : Like other compounds in the thiopyran class, it may induce oxidative stress in target cells, potentially leading to apoptosis or necrosis in pathological conditions.

- Inhibition of Enzymatic Activity : Compounds with structural similarities have shown the ability to inhibit key enzymes involved in metabolic pathways, contributing to their therapeutic effects.

Antiparasitic Activity

A recent study evaluated the antiparasitic potential of thiopyran derivatives against Leishmania species. The results demonstrated that certain derivatives exhibited significant cytotoxicity towards parasites at concentrations below 10 μM, indicating promising therapeutic potential against tropical diseases .

| Compound | EC50 (μM) | Selectivity Index |

|---|---|---|

| Thiopyran Derivative A | 5 | 150 |

| Thiopyran Derivative B | 8 | 120 |

Anticancer Properties

This compound has been studied for its anticancer properties. In vitro assays showed that it inhibits the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. The compound's mechanism appears to involve the modulation of CDK9 activity, a critical regulator in cancer cell proliferation .

Case Studies

- Study on Antiparasitic Effects : In a study involving Leishmania parasites, researchers synthesized multiple derivatives and tested their efficacy. The compound showed a strong correlation between structural modifications and biological activity, highlighting the importance of the tetrahydrothiopyran moiety in enhancing selectivity towards parasitic cells .

- Cancer Cell Line Research : A case study explored the effects of this compound on breast cancer cell lines. The findings indicated that treatment with this compound resulted in significant reductions in cell viability and induced apoptotic markers .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing the thiopyran core in N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3,3-dimethylbutanamide?

- Methodological Answer : The thiopyran ring can be synthesized via decarboxylation of methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate. This intermediate is generated by treating dimethyl 3,3′-thiobispropanoate with NaOMe (formed in situ) in THF, followed by reflux in 10% aqueous H₂SO₄ to yield tetrahydro-4H-thiopyran-4-one (>75% yield). Subsequent functionalization (e.g., methylation at the 4-position) can introduce the methoxy group .

Q. How can researchers characterize the stereochemical configuration and purity of this compound?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the methoxy group’s singlet at ~3.3 ppm and thiopyran ring protons’ splitting patterns.

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structural refinement. SHELX is robust for small-molecule crystallography and resolving twinned data .

- Chromatography : Validate purity via HPLC or GC-MS with a C18 column (ACN/H₂O gradient) and compare retention times to standards .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- Flash Chromatography : Employ silica gel with ethyl acetate/hexane gradients (e.g., 20–50% EtOAc) to separate polar byproducts.

- Derivatization : Convert reactive intermediates (e.g., silyl enol ethers) to stable forms for easier isolation .

Advanced Research Questions

Q. How can synthetic yields be optimized for the introduction of the 3,3-dimethylbutanamide moiety?

- Methodological Answer :

- Coupling Reagents : Use HATU (2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) to activate the carboxylic acid for amide bond formation with the thiopyran-methylamine intermediate.

- Solvent Optimization : Conduct reactions in DMF or CHCl₃ with Et₃N as a base to minimize side reactions .

- Kinetic Studies : Monitor reaction progress via inline FTIR to identify rate-limiting steps (e.g., amine activation) .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved for this compound?

- Methodological Answer :

- Variable Temperature NMR : Perform experiments to detect dynamic processes (e.g., ring puckering in the thiopyran moiety).

- DFT Calculations : Compare experimental ¹³C NMR shifts with computed values (B3LYP/6-31G* level) to validate assignments .

- Isotopic Labeling : Use deuterated analogs to assign ambiguous proton environments .

Q. What computational strategies are suitable for predicting the compound’s bioavailability or binding affinity?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS.

- Docking Studies : Use AutoDock Vina to model binding modes, focusing on the thiopyran’s sulfur atom as a potential H-bond acceptor .

- QSAR Modeling : Correlate substituent effects (e.g., methoxy group position) with activity using Gaussian-derived descriptors .

Q. How does the thiopyran ring’s conformation influence the compound’s stability under varying pH conditions?

- Methodological Answer :

- pH Stability Assays : Incubate the compound in buffers (pH 2–12) and monitor degradation via LC-MS. The thiopyran’s chair conformation may resist hydrolysis compared to boat forms.

- Kinetic Isotope Effects : Compare degradation rates of deuterated vs. protiated analogs to identify proton-sensitive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.